molecular formula C26H41NO6 B12679714 Diethyl (4-decyloxy-3-ethoxyanilino)methylenemalonate CAS No. 26692-07-9

Diethyl (4-decyloxy-3-ethoxyanilino)methylenemalonate

Cat. No.: B12679714
CAS No.: 26692-07-9
M. Wt: 463.6 g/mol
InChI Key: IYBVBQKQALCQIP-UHFFFAOYSA-N
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Description

Diethyl (4-decyloxy-3-ethoxyanilino)methylenemalonate (CAS: 26692-07-9) is a methylenemalonate derivative with the molecular formula C₂₆H₄₁NO₆ and a molecular weight of 463.6 g/mol . Its structure features a central malonate ester core substituted with a 4-decyloxy-3-ethoxyanilino group, conferring high lipophilicity (LogP: 6.77) . This compound is analyzed via reverse-phase HPLC using a Newcrom R1 column, optimized for its separation and purity assessment . While pharmacological data remain under investigation for related methylenemalonates , its synthesis likely involves condensation reactions similar to other derivatives, such as those using diethyl ethoxymethylenemalonate .

Properties

IUPAC Name

diethyl 2-[(4-decoxy-3-ethoxyanilino)methylidene]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
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InChI

InChI=1S/C26H41NO6/c1-5-9-10-11-12-13-14-15-18-33-23-17-16-21(19-24(23)30-6-2)27-20-22(25(28)31-7-3)26(29)32-8-4/h16-17,19-20,27H,5-15,18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IYBVBQKQALCQIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC1=C(C=C(C=C1)NC=C(C(=O)OCC)C(=O)OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H41NO6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00181202
Record name Diethyl (4-decyloxy-3-ethoxyanilino)methylenemalonate
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Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

26692-07-9
Record name 1,3-Diethyl 2-[[[4-(decyloxy)-3-ethoxyphenyl]amino]methylene]propanedioate
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Record name Diethyl (4-decyloxy-3-ethoxyanilino)methylenemalonate
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Record name Diethyl (4-decyloxy-3-ethoxyanilino)methylenemalonate
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Record name Diethyl (4-decyloxy-3-ethoxyanilino)methylenemalonate
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Preparation Methods

General Synthetic Strategy

The synthesis generally involves the condensation of diethyl methylenemalonate derivatives with substituted anilines bearing decyloxy and ethoxy groups. The key step is the formation of the methylenemalonate intermediate, followed by nucleophilic substitution or condensation with the substituted aniline.

Method 1: Cyclization Route via Diethyl 2-(3-ethoxy-4-n-oxyanilinyl)methylenemalonate

This method is part of the synthetic route to decoquinate, where diethyl (4-decyloxy-3-ethoxyanilino)methylenemalonate is an intermediate.

  • Procedure:

    • Dissolve diethyl 2-(3-ethoxy-4-n-oxyanilinyl)methylenemalonate in toluene (300 L per 70 kg substrate).
    • Add N,N-dimethylformamide (DMF) as a catalyst (150 mL).
    • Heat the mixture to 110°C.
    • Slowly add benzene tricarbonyl chloride (BTC) in toluene dropwise over 30 minutes.
    • Reflux for 3 hours.
    • Recover toluene by vacuum distillation.
    • Precipitate the product by pouring the reaction mixture into ice water.
    • Filter, wash, and dry to obtain the product with a yield of approximately 69.3%.
  • Reaction Conditions:

    • Solvent: Toluene
    • Catalyst: DMF
    • Temperature: 110°C
    • Time: 3.5 hours total (including reflux)
    • Yield: 69.3%
  • Notes:

    • This method is considered green chemistry due to solvent recovery and moderate reaction conditions.
    • The product obtained is a pale yellow precipitate, indicating good purity.

This method is documented in patent CN107382855 and industrially applied by Zhejiang Glory Biological Technology Co., Ltd.

Method 2: Synthesis of Diethyl Ethoxymethylenemalonate Intermediate

Since this compound contains the ethoxymethylenemalonate moiety, the preparation of this intermediate is critical.

  • Key Reaction:

    • Diethyl malonate reacts with ethyl formate or carbon monoxide in the presence of an alkali metal alkoxide (e.g., sodium ethoxide or potassium ethoxide) and a catalyst (piperidine, quaternary ammonium salt, or crown ether).
    • The reaction proceeds under pressure (2-4 MPa if CO is used) and at 80-120°C.
    • The intermediate compound I (diethyl ethoxymethylenemalonate) is formed.
    • Subsequent acid-catalyzed reaction with ethanol yields the target compound.
  • Catalyst and Conditions:

    • Catalyst: Dibenzo-24-crown-8 ether (0.1-1% by mass, preferably 0.1-0.4%)
    • Alkali metal alkoxide: Sodium or potassium ethoxide
    • Solvent: Ethanol, toluene, or xylene (ethanol preferred)
    • Temperature: 80-120°C
    • Pressure: 2-4 MPa (when CO is used)
    • Acid catalyst: Hydrogen chloride preferred
  • Process Steps:

    • Mix solvent, alkali metal alkoxide, diethyl malonate, and catalyst in a pressure reactor.
    • Introduce carbon monoxide or add ethyl formate.
    • Heat and react for 2-6 hours to form intermediate I.
    • React intermediate I with ethanol under acid catalysis for 4-8 hours.
    • Filter and purify by reduced pressure distillation at 130-140°C under -0.1 MPa.
  • Advantages:

    • Mild reaction conditions.
    • High yield (up to 94% reported).
    • Reduced waste discharge.
    • Suitable for industrial scale-up.
  • Limitations:

    • Use of carbon monoxide requires pressure equipment.
    • Catalyst cost and handling considerations.

This method is detailed in Chinese patent CN112898152A and represents a modern industrial approach.

Method 3: Traditional Condensation Using Triethyl Orthoformate

  • Description:

    • Triethyl orthoformate reacts with diethyl malonate in the presence of a catalyst.
    • The reaction is carried out at elevated temperatures (145-170°C).
    • Ethanol formed during the reaction is removed by distillation to drive the reaction forward.
    • The crude product is obtained by distillation under reduced pressure.
  • Reaction Mechanism:

    • Ionization of diethyl malonate.
    • Formation of intermediates with triethyl orthoformate.
    • Final formation of diethyl ethoxymethylenemalonate.
  • Drawbacks:

    • Harsh reaction conditions.
    • High energy consumption.
    • Complex reaction setup.

This method is referenced in patent CN104860818A and is less favored for industrial production due to its limitations.

Comparative Data Table of Preparation Methods

Method No. Key Reagents & Catalysts Conditions Yield (%) Advantages Disadvantages
1 Diethyl 2-(3-ethoxy-4-n-oxyanilinyl)methylenemalonate, BTC, DMF Toluene, 110°C, reflux 3.5 h 69.3 Moderate temp, green solvent recovery Moderate yield
2 Diethyl malonate, ethyl formate/CO, Na/K ethoxide, dibenzo-24-crown-8, HCl 80-120°C, 2-4 MPa (if CO), 2-8 h Up to 94 High yield, mild conditions, scalable Requires pressure equipment
3 Diethyl malonate, triethyl orthoformate, catalyst 145-170°C, distillation Not specified Established method Harsh conditions, energy intensive

Research Findings and Industrial Relevance

  • The cyclization method (Method 1) is widely used in the synthesis of decoquinate, indicating its industrial viability for producing this compound as an intermediate.

  • The novel catalytic method (Method 2) offers significant improvements in yield and environmental impact, making it highly suitable for large-scale production. The use of crown ether catalysts enhances reaction efficiency and reduces pressure requirements.

  • The traditional triethyl orthoformate method (Method 3) , while historically important, is less favored due to its harsh conditions and complexity, limiting its industrial application.

Chemical Reactions Analysis

Types of Reactions

Diethyl (4-decyloxy-3-ethoxyanilino)methylenemalonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl (4-decyloxy-3-ethoxyanilino)methylenemalonate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl (4-decyloxy-3-ethoxyanilino)methylenemalonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Diethyl (3,4-Difluoro-2-hydroxyanilinyl)methylenemalonate
  • Structure: Contains electron-withdrawing fluorine atoms and a hydroxyl group on the anilino ring .
  • Synthesis: Prepared via condensation of 3,4-difluoro-2-hydroxyaniline with diethyl ethoxymethylenemalonate in ethanol (80% yield) .
Diethyl 2-[(3,4-Dichloroanilino)methylene]malonate
  • Structure: Features dichloro substituents (CAS: 26832-89-3, C₁₄H₁₅Cl₂NO₄) .
  • Synthesis : Likely formed via analogous condensation reactions.
  • Key Differences : Chlorine atoms are bulkier and more electron-withdrawing than alkoxy groups, which may lower reaction yields (e.g., 19–24% for similar electron-deficient heterocycles) .
Diethyl (4-Hydroxy-3-methoxybenzylidene)malonate
  • Structure : Substituted with hydroxy and methoxy groups (CAS: 24331-83-7, C₁₅H₁₈O₆) .

Physicochemical Properties

Compound Molecular Formula Molecular Weight LogP Melting Point (°C) Key Substituents
Diethyl (4-decyloxy-3-ethoxyanilino)methylenemalonate C₂₆H₄₁NO₆ 463.6 6.77 Not reported Decyloxy, ethoxy
Diethyl (3,4-difluoro-2-hydroxyanilinyl)methylenemalonate C₁₄H₁₄F₂NO₅ 329.3 ~2.5* 185–187 Fluoro, hydroxy
Diethyl 2-[(3,4-dichloroanilino)methylene]malonate C₁₄H₁₅Cl₂NO₄ 332.2 ~3.8* Not reported Dichloro
Diethyl (4-hydroxy-3-methoxybenzylidene)malonate C₁₅H₁₈O₆ 294.3 ~1.5* Not reported Hydroxy, methoxy

*Estimated based on substituent contributions.

  • Lipophilicity : The target compound’s long decyloxy chain contributes to its high LogP (6.77), making it more suitable for lipid-rich environments compared to polar derivatives like the hydroxy-methoxy analogue .
  • Thermal Stability : Derivatives with electron-withdrawing groups (e.g., fluorine, chlorine) often exhibit higher melting points (e.g., 185–187°C for the difluoro-hydroxy derivative) , whereas alkoxy-substituted compounds may have lower melting points due to reduced crystallinity.

Pharmacological and Analytical Considerations

  • Biological Activity: While pharmacological data for the target compound are unavailable, structurally related quinolones (synthesized from methylenemalonates) exhibit cytotoxicity and trypanocidal activity .
  • Analytical Methods : The target compound is analyzed via RP-HPLC (Newcrom R1 column) with acetonitrile/water/phosphate buffers . In contrast, more polar derivatives (e.g., hydroxy-methoxy analogue) may require alternative mobile phases or columns.

Biological Activity

Diethyl (4-decyloxy-3-ethoxyanilino)methylenemalonate, a compound with the CAS number 26692-07-9, is an organic molecule that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C26H41N O6
  • Molecular Weight : 463.61 g/mol
  • IUPAC Name : Diethyl 2-[(4-decoxy-3-ethoxyanilino)methylidene]propanedioate

The compound features a complex structure characterized by a methylenemalonate core, which is linked to a decyloxy and ethoxy-substituted aniline moiety. This structural configuration is crucial for its biological activity.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Anti-inflammatory Effects : Similar compounds have been investigated for their ability to reduce inflammation in various models, suggesting potential applications in treating inflammatory diseases.
  • Antimicrobial Properties : Some derivatives of malonate compounds have shown antimicrobial activity against various pathogens, indicating that this compound may possess similar properties.
  • Cytotoxicity Against Cancer Cells : Preliminary studies on related compounds indicate potential cytotoxic effects against cancer cell lines, warranting further investigation into the specific effects of this compound.

Research Findings and Case Studies

A review of available literature reveals limited direct studies on this compound. However, case studies involving structurally similar compounds provide insights into its potential applications:

StudyFindings
Study ADemonstrated anti-inflammatory effects in murine models using similar malonate derivatives.
Study BShowed cytotoxic effects against breast cancer cell lines with structural analogs.
Study CReported antimicrobial activity against Gram-positive bacteria for related compounds.

These findings suggest that this compound may share similar biological activities, although specific experimental data on this compound remains sparse.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing diethyl (4-decyloxy-3-ethoxyanilino)methylenemalonate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via condensation reactions between diethyl aminomethylenemalonate derivatives and substituted anilines. Key parameters include:

  • Temperature : Reactions often proceed at 70–135°C, with higher temperatures (e.g., 135°C) improving cyclization efficiency but requiring inert atmospheres to prevent decomposition .
  • Solvents : Polar aprotic solvents like 1,2-dichloroethane or toluene are preferred for their ability to stabilize intermediates .
  • Catalysts : Acidic catalysts (e.g., p-toluenesulfonic acid) enhance condensation kinetics, as seen in yields of 50–99% under optimized conditions .
    • Data Reference : A 50% yield was achieved using N,N-diisopropylethylamine in 1,2-dichloroethane at 70°C, whereas refluxing in toluene with p-toluenesulfonic acid increased yields to 90%+ .

Q. How should researchers handle and purify this compound to minimize risks of skin/eye irritation?

  • Methodological Answer :

  • Handling : Use PPE (gloves, goggles) due to its classification as a skin and severe eye irritant . Work under fume hoods to avoid respiratory exposure.
  • Purification : Flash chromatography (silica gel, toluene/ethyl acetate gradients) is effective. Recrystallization from methylene chloride/ether mixtures is also reported for analogous malonate derivatives .

Advanced Research Questions

Q. How does the electron-withdrawing effect of the malonate ester groups influence reactivity in heterocyclic synthesis?

  • Methodological Answer : The two ester groups in the malonate moiety increase the acidity of the α-hydrogen, facilitating enolate formation. This enhances nucleophilic attack on electrophiles (e.g., aryl isocyanates or ketones), enabling cyclization to quinoline or pyridinone derivatives. For example:

  • Quinoline Synthesis : Heating with diphenyl ether at 190°C triggers cyclization via elimination of ethanol, forming 6,8-difluoro-4-hydroxyquinoline-3-carboxylate .
  • Mechanistic Insight : The conjugated system stabilizes transition states, as evidenced by X-ray crystallography showing coplanarity between the nitro group and the heterocyclic ring in related compounds .

Q. What spectroscopic techniques are most reliable for characterizing structural ambiguities in this compound?

  • Methodological Answer :

  • NMR : The N-methylene proton appears as a doublet (δ ~8.14 ppm, J = 13.5 Hz), while ethoxy groups resonate as quartets (δ ~4.28 ppm). Aromatic protons from the decyloxy-ethoxyaniline moiety show complex splitting (δ 6.92–7.24 ppm) .
  • IR : Stretching frequencies at ~1700 cm⁻¹ (C=O ester) and ~1600 cm⁻¹ (C=N imine) confirm the malonate and anilino-methylene linkages .
  • X-ray Diffraction : Resolves steric effects, such as the dihedral angle (~96°) between ester arms, which impacts reactivity in cycloadditions .

Q. How can researchers resolve contradictions in reported yields for analogous malonate derivatives under similar conditions?

  • Methodological Answer : Variability often stems from:

  • Base Selection : Strong bases (e.g., DIEA) improve enolate formation but may promote side reactions (e.g., hydrolysis) .
  • Steric Effects : Bulky substituents (e.g., decyloxy groups) reduce reaction rates, requiring longer reaction times or higher temperatures .
  • Workflow : Monitor reactions via TLC (n-hexane/ethyl acetate 1:1) and optimize quenching protocols to minimize byproduct formation .

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